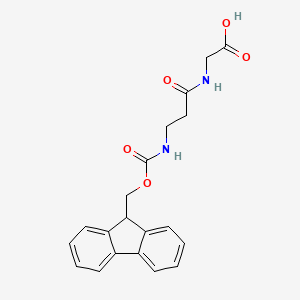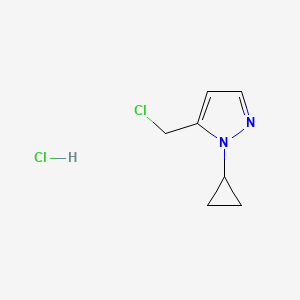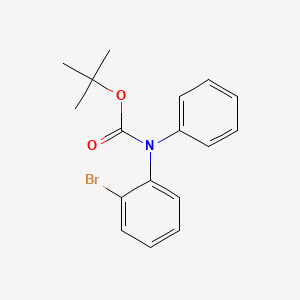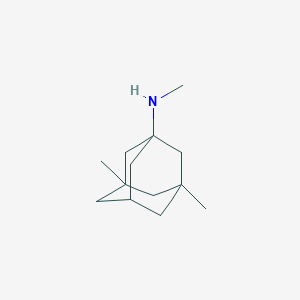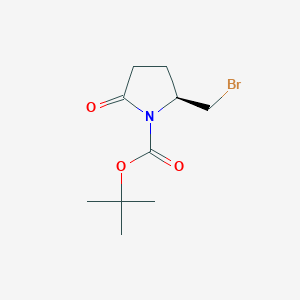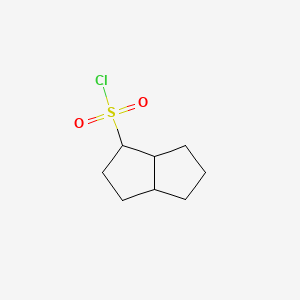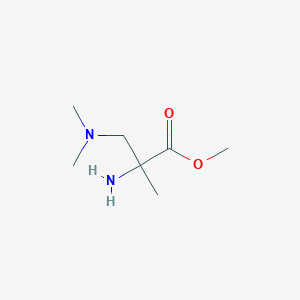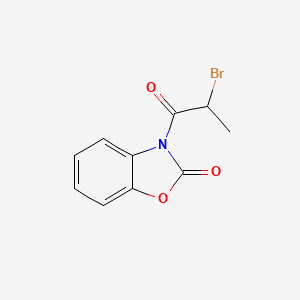
2,4,4-Trimethylhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with three methyl groups attached. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylhexene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond, resulting in the formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4,4-trimethylhexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,4,4-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 2,4,4-trimethylhexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,4-Trimethylhexanone.
Reduction: 2,4,4-Trimethylhexane.
Substitution: Various halides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of metabolites that can exert various effects.
Vergleich Mit ähnlichen Verbindungen
2,4,4-Trimethylhexan-2-ol can be compared with other similar compounds, such as:
2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,2,4-Trimethylhexane: Another isomer with a different arrangement of methyl groups.
2,4,5-Trimethylhexan-2-ol: A similar alcohol with an additional methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Eigenschaften
CAS-Nummer |
66793-91-7 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,4,4-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3 |
InChI-Schlüssel |
QMEHJTXRYVSFES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
